Cas no 2229322-09-0 (tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate)

tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate
- EN300-1874833
- 2229322-09-0
- tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
-
- Inchi: 1S/C14H22N2O3/c1-14(2,3)19-13(18)16-12-7-5-4-6-10(12)8-11(15)9-17/h4-7,11,17H,8-9,15H2,1-3H3,(H,16,18)
- InChI Key: PSUHTQILRMJJQY-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CC=1CC(CO)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.16304257g/mol
- Monoisotopic Mass: 266.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.6Ų
- XLogP3: 1.2
tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874833-1.0g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1874833-5.0g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1874833-0.5g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1874833-5g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1874833-10.0g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1874833-0.05g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1874833-2.5g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1874833-0.25g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1874833-10g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1874833-0.1g |
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate |
2229322-09-0 | 0.1g |
$1307.0 | 2023-09-18 |
tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate
Comprehensive Overview of tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate (CAS No. 2229322-09-0)
In the realm of organic chemistry and pharmaceutical research, tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate (CAS No. 2229322-09-0) has garnered significant attention due to its versatile applications and unique structural properties. This compound, often referred to by its systematic name or abbreviated as N-Boc-protected aminopropanol derivative, serves as a critical intermediate in the synthesis of complex molecules. Its carbamate and tert-butyl functionalities make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and kinase modulators.
The growing interest in tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate aligns with the broader trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly methods to produce such intermediates, reducing reliance on hazardous reagents. A frequently searched question in academic circles is: "How can tert-butyl carbamates be synthesized under mild conditions?" This reflects the demand for innovative protocols that minimize environmental impact while maintaining high yields.
From a structural perspective, the compound's amino and hydroxypropyl moieties offer multiple sites for functionalization, enabling diverse derivatization pathways. Its phenylcarbamate segment contributes to enhanced stability, a feature often highlighted in discussions about prodrug design and targeted drug delivery. Recent publications have emphasized its role in optimizing pharmacokinetic properties, addressing another common query: "What are the advantages of carbamate-protected intermediates in medicinal chemistry?"
Analytical characterization of CAS No. 2229322-09-0 typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm the compound's purity and stereochemical configuration—crucial for applications requiring chiral specificity. The rise of AI-assisted molecular modeling has further accelerated research, with platforms predicting optimal reaction conditions for its synthesis.
In industrial settings, scalability remains a key challenge for tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate production. Manufacturers are investing in continuous flow chemistry systems to address this, a topic trending in process chemistry forums. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) has expanded its utility in bioconjugation strategies, meeting the demand for novel antibody-drug conjugates (ADCs).
Regulatory compliance and quality control standards for this compound adhere to ICH guidelines, ensuring its suitability for preclinical studies. As the pharmaceutical industry shifts toward fragment-based drug discovery, the relevance of such Boc-protected intermediates continues to grow. Future research may explore its potential in covalent inhibitor development or as a scaffold for macrocyclic compounds, areas currently dominating scientific literature.
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